molecular formula C11H8O5 B8817625 2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one

2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one

Cat. No.: B8817625
M. Wt: 220.18 g/mol
InChI Key: WDGFFVCWBZVLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purpurogallin is a cyclic ketone that is 5H-benzocycloheptene bearing an oxo group at position 5 and hydroxy groups at positions 2, 3, 4 and 6. It has a role as an antibacterial agent, an antioxidant, an EC 1.17.3.2 (xanthine oxidase) inhibitor and a protective agent. It is a tetrol, a cyclic ketone and a member of phenols. It derives from a hydride of a 5H-benzocycloheptene.
2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one is a natural product found in Quercus with data available.

Properties

IUPAC Name

2,3,4,6-tetrahydroxybenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGFFVCWBZVLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C(=C2C(=O)C(=C1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-77-7
Record name Purpurogallin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name purpurogallin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Pyrogallol (1 g) and catechol (1.5 g) were dissolved in a mixture of acetone-pH 5.0 phosphate citrate buffer (1:10, v/v, 50 mL), which contained 2 mg horseradish peroxidase. While being stirred, 2.0 mL of 3.13% H2O2 was added four times during 45 minutes. The reaction mixture was extracted by ethyl acetate (50 mL×3). After concentration, the residue was subjected to Sephadex LH 20 column eluted with acetone-water solvent system (45%). 300 mg Purpurogallin was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
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1.5 g
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reactant
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50 mL
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solvent
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Quantity
2 mL
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reactant
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Synthesis routes and methods II

Procedure details

TiO2 grind [16.4 g Ti Pure® titanium dioxide supplied by DuPont Company, Wilmington, Del., 0.7 g dispersing, 0.1 g ammonia (28% strength), 0.2 g surfactant, 0.1 g defoamer, and 1.6 g water] mixed with 54 g of the oxidative polymer and 8 grams of Butyl Cellosolve cosolvent, 1.5 grams of propylene glycol was added to 12.6 grams of water to form a paint. To the paint, 0.6 ml of P-6140 horseradish peroxidase P-6140 (EC 1.11.1.7) supplied by Sigma Chemical, PO Box 14508, St. Louis, Mo. 63178 (1 ml contains 21 mg enzyme which has an activity of 250 units/mg. One unit will form 1 mg of purpurogallin from pyrogallol in 20 sec. at pH 6 and 20° C.) was added (0.15 ml is equivalent to 3.15 mg enzyme having 250 units activity per mg). The pot mix was then conventionally applied to a plastic sheet as a clear layer having a dry film thickness of 50 microns. The layer was air dried for 4 days to form a film. Thereafter, specimens of the film were removed and measured for the degree of crosslinking achieved by the oxidizing enzyme. The film was found to have a swell ratio of 5.7 indicating significant crosslinking of the oxidative polymer by the oxidizing enzyme.
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0 (± 1) mol
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[Compound]
Name
Ti
Quantity
16.4 g
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reactant
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0.1 g
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reactant
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0 (± 1) mol
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catalyst
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Quantity
1.6 g
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[Compound]
Name
oxidative polymer
Quantity
54 g
Type
reactant
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Quantity
8 g
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reactant
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1.5 g
Type
reactant
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[Compound]
Name
250
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0 (± 1) mol
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reactant
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Quantity
12.6 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

An aliquot of the inventive oxygen-enriched output material was tested for peroxidase activity by using a commercially available horseradish peroxidase and a pyrogallol assay (Sigma). Briefly, pyrogallol stock solution was prepared with deionized water. Pyrogallol measures peroxidase activity of the horseradish peroxidase enzyme on the fluid as it reacts with a substrate (such as hydrogen peroxide), to yield purpurogallin and water. Test fluid with horseradish peroxidase, pyrogallol and the appropriate potassium phosphate buffer were compared with other fluids. Hydrogen peroxide served as the positive control. The other fluids tested were water that was oxygenated and pressurized in a pressure pot, up to 100 psi to reach the desired dissolved oxygen level (Pressure Pot), while the other fluid was oxygenated with an air stone in an open beaker (Fine Bubble). All fluids tested were maintained at room temperature, and measured approximately 55 ppm dissolved oxygen level (by FOXY probe). Water samples were tested by adding the enzymatic reagents. Continuous spectrophotometric rate determination was made at A420 nm, and room temperature (25 degrees Celsius).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one
Reactant of Route 2
2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one
Reactant of Route 3
2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one
Reactant of Route 4
2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one
Reactant of Route 5
2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one
Reactant of Route 6
2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one

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